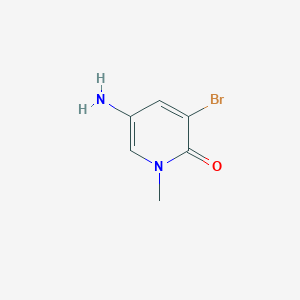

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Description

Chemical Classification and Position within Dihydropyridinone Family

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is classified as a heterocyclic organic nitrogen compound, specifically belonging to the substituted dihydropyridinone class. The compound exhibits a molecular formula of C₆H₇BrN₂O, consisting of nine carbon atoms, ten hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This molecular composition places it within the broader category of six-membered nitrogen-containing heterocycles, which are fundamental structural motifs in organic chemistry and pharmaceutical sciences.

The dihydropyridinone family represents a crucial subset of heterocyclic compounds characterized by the presence of both carbonyl and nitrogen functionalities within a partially saturated pyridine ring system. Within this family, this compound occupies a unique position due to its specific substitution pattern. The amino group at position 5 enhances the compound's potential for hydrogen bonding interactions, while the bromine atom at position 3 contributes significantly to its chemical reactivity and serves as a versatile handle for further synthetic modifications. The methyl substitution at the nitrogen atom (position 1) affects the compound's lipophilicity and metabolic stability, characteristics that are crucial for biological activity.

The structural characteristics of this compound align with the broader classification of dihydropyridinones as privileged scaffolds in medicinal chemistry. These compounds are recognized for their ability to act as bioisosteres for various functional groups, including amides, phenyls, pyridines, pyridine N-oxides, and phenols. The specific substitution pattern in this compound contributes to its unique chemical behavior and potential biological activities, distinguishing it from other members of the dihydropyridinone family.

| Structural Feature | Position | Chemical Impact | Biological Relevance |

|---|---|---|---|

| Amino Group | 5 | Enhanced hydrogen bonding capability | Increased binding affinity to biological targets |

| Bromine Atom | 3 | High reactivity for substitution reactions | Potential for metabolic transformation |

| Methyl Group | 1 (N-position) | Modified lipophilicity and stability | Altered pharmacokinetic properties |

| Carbonyl Group | 2 | Tautomeric equilibrium potential | Diverse binding modes |

Historical Development of Dihydropyridinone Research

The historical development of dihydropyridinone research traces its origins to the early investigations of pyridine chemistry in the 19th century. The foundational work began with the discovery of pyridine itself by Thomas Anderson in 1849, who isolated this heterocyclic compound from the oil obtained through high-temperature heating of animal bones. Anderson's naming of the compound after the Greek word for fire (πῦρ) reflected its flammable nature and established the nomenclatural framework that would extend to related compounds, including dihydropyridinones.

The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the 1870s provided the theoretical foundation for understanding related heterocyclic systems. Their proposal that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom established the conceptual framework for comprehending the electronic and chemical properties of nitrogen-containing aromatic systems. This understanding proved crucial for the subsequent development of dihydropyridinone chemistry, as it provided insights into the electronic distribution and reactivity patterns of these partially saturated analogues.

The development of synthetic methodologies for pyridine derivatives marked a significant milestone in heterocyclic chemistry. Arthur Rudolf Hantzsch's description of the first major synthesis of pyridine derivatives in 1881 established foundational principles for constructing nitrogen-containing heterocycles. The Hantzsch pyridine synthesis, which typically employs a mixture of β-keto acid, aldehyde, and ammonia, demonstrated the feasibility of assembling complex heterocyclic structures through multicomponent reactions. This methodological advance laid the groundwork for developing synthetic approaches to dihydropyridinones and related compounds.

The evolution of dihydropyridinone research accelerated significantly in the 20th century with the recognition of their biological importance. The discovery that dihydropyrimidinones, closely related to dihydropyridinones, could be synthesized through the Biginelli multicomponent reaction opened new avenues for creating structurally diverse heterocyclic libraries. This reaction, which allows for easy introduction of diversity at multiple positions of the heterocyclic core, became instrumental in developing compounds with varied biological activities, including anti-inflammatory, anti-human immunodeficiency virus, anti-tubercular, antifungal, anticancer, and antibacterial properties.

The development of the Guareschi-Thorpe condensation provided another crucial synthetic methodology for accessing dihydropyridinone derivatives. This reaction, involving the condensation of cyanoacetamide with 1,3-diketones, demonstrated the versatility of multicomponent approaches for constructing these important heterocyclic scaffolds. The recognition that such synthetic methodologies could be performed under environmentally friendly conditions, such as in aqueous media with ammonium carbonate, represents a significant advancement in green chemistry approaches to heterocyclic synthesis.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual chemical properties, encompassing its role as a representative member of one of the most important classes of bioactive compounds in medicinal chemistry. Dihydropyridinones constitute a privileged scaffold that has revolutionized pharmaceutical research due to their unprecedented biological properties and structural versatility. The significance of this compound class is evidenced by the fact that pyridines and piperidines represent the top two prevalent structural motifs in small-molecule drugs containing nitrogen heterocycles, as revealed by comprehensive analyses of Food and Drug Administration-approved medications.

The structural features that contribute to the significance of dihydropyridinones in heterocyclic chemistry are multifaceted and interconnected. The presence of both carbonyl and nitrogen functionalities within the ring system creates a unique electronic environment that facilitates diverse intermolecular interactions. The tautomeric equilibrium between the lactim and lactam forms of these compounds provides additional versatility in biological recognition and binding. This tautomerism, which predominantly favors the lactam form in both solid and solution phases, allows these compounds to function as both hydrogen bond donors and acceptors, significantly expanding their potential for molecular recognition.

The modularity of dihydropyridinone synthesis represents another crucial aspect of their significance in heterocyclic chemistry. Multicomponent reactions, such as the Biginelli reaction and related methodologies, enable the systematic introduction of structural diversity at multiple positions of the heterocyclic core. This synthetic accessibility has made dihydropyridinones attractive targets for combinatorial chemistry approaches and high-throughput screening programs in drug discovery. The ability to generate large libraries of structurally related compounds with varying substitution patterns has accelerated the identification of lead compounds with specific biological activities.

The biological significance of dihydropyridinones is further exemplified by their presence in numerous natural products and approved pharmaceuticals. Natural products such as Huperzine A, used in traditional Chinese medicine for treating Alzheimer's disease, and fredericamycin A, employed as a lead compound for cancer chemotherapy, demonstrate the therapeutic potential inherent in this structural class. The recent approval of several Food and Drug Administration-sanctioned drugs containing 2-pyridone motifs, including Ripretinib, Tazemetostat, Doravirine, Duvelisib, and Palbociclib, underscores the continued importance of this scaffold in contemporary drug development.

| Therapeutic Area | Representative Compounds | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Oncology | Tazemetostat, Palbociclib | EZH2 inhibition, CDK4/6 inhibition | FDA approved |

| Antiviral | Doravirine | Non-nucleoside reverse transcriptase inhibition | FDA approved |

| Hematologic Malignancies | Duvelisib | PI3K inhibition | FDA approved |

| Gastrointestinal Stromal Tumors | Ripretinib | Multi-kinase inhibition | FDA approved |

The chemical reactivity profile of this compound exemplifies the synthetic utility that makes dihydropyridinones significant in heterocyclic chemistry. The compound can participate in various chemical transformations, including nucleophilic substitution reactions at the bromine position, oxidation reactions involving the amino group, and coupling reactions that enable the construction of more complex molecular architectures. These reaction possibilities allow for the systematic modification of the parent structure to optimize biological activity, pharmacokinetic properties, and synthetic accessibility.

The significance of dihydropyridinones in contemporary medicinal chemistry is also reflected in their role as building blocks for accessing other important heterocyclic systems. 1,2-Dihydropyridines serve as valuable and reactive synthons for synthesizing piperidines and pyridines, which are among the most common structural components of pharmaceuticals. The development of catalytic enantioselective methods for accessing chiral dihydropyridines has further enhanced their utility in asymmetric synthesis and the preparation of enantiomerically pure drug candidates.

Properties

IUPAC Name |

5-amino-3-bromo-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEXOLGEPCXWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270776 | |

| Record name | 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-51-8 | |

| Record name | 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-bromo-1-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-methyl-1,2-dihydropyridin-2-one followed by the introduction of an amino group at the 5-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The amino group can be introduced using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield reduced forms.

Condensation Reactions: The amino group at the 5-position can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidized or Reduced Forms: Oxidation or reduction reactions yield corresponding oxo or reduced derivatives.

Imines or Schiff Bases: Condensation reactions with carbonyl compounds result in the formation of imines or Schiff bases.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one serves as an essential precursor in the synthesis of more complex heterocyclic compounds. The bromine atom and amino group enable various substitution reactions, making it valuable in organic synthesis.

Synthetic Routes

The synthesis typically involves:

- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

- Amine Introduction : Ammonia or amines can be used to add the amino group at the 5-position.

| Synthetic Method | Yield | Conditions |

|---|---|---|

| Bromination followed by amine addition | 77% | Acetic acid, reflux |

| NBS in dichloromethane | 54% | Room temperature |

Biological Activities

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit promising biological activities, particularly in neuropharmacology. These compounds may influence neurotransmitter systems and have potential applications in treating neurological disorders such as Parkinson's disease and epilepsy.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing novel materials and agrochemicals.

Case Study 1: Neuropharmacological Research

A study investigating the effects of this compound on neurotransmitter systems demonstrated its potential to enhance dopamine levels in neuronal cultures. This suggests its utility in developing treatments for Parkinson's disease.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This positions it as a candidate for antibiotic development.

Mechanism of Action

The mechanism of action of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and synthetic parameters of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one and its analogs, based on the provided evidence:

*Molecular weight inferred from positional isomer data .

Key Comparative Analysis:

Substituent Effects on Reactivity and Solubility: The bromine atom in the target compound and its isomer () increases molecular weight and polarizability compared to non-halogenated analogs like the methoxymethyl derivative (). Bromine also enhances susceptibility to nucleophilic substitution or cross-coupling reactions. The amino group (present in the target compound, , and ) improves water solubility via hydrogen bonding, whereas the chloropyridinylmethyl group in introduces steric bulk and aromaticity, likely reducing solubility .

Positional Isomerism: The target compound and its positional isomer () share the same molecular formula but differ in substituent placement. Such isomerism can drastically alter electronic properties and biological activity. For example, the amino group at position 5 (target) vs. position 3 (isomer) may influence hydrogen-bonding patterns in protein-ligand interactions .

Synthetic Utility :

- The methyl group in the target compound and its isomer () simplifies synthesis compared to bulkier substituents like the 3-methylbutyl group (), which may require multi-step alkylation.

- The chloropyridinylmethyl substituent () introduces a pharmacophoric motif often seen in agrochemicals, suggesting divergent applications compared to the target compound .

Purity and Stability: The positional isomer () exhibits high purity (99.86%) under controlled storage (2–8°C), indicating that brominated dihydropyridinones may require protection from light and heat to prevent degradation.

Research Findings and Implications

- Medicinal Chemistry: Brominated dihydropyridinones are explored as kinase inhibitors or antibacterial agents. The amino group in the target compound could facilitate binding to enzymatic active sites, while bromine offers a handle for further functionalization .

Biological Activity

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 203.04 g/mol. The compound features a dihydropyridinone structure characterized by the presence of an amino group and a bromine atom at specific positions on the pyridine ring, which contributes to its biological activity.

The mechanism of action for this compound involves interactions with various biological targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom may participate in halogen bonding, enhancing binding affinity to specific targets .

- Neuropharmacological Effects : Compounds with similar structures have shown promise in treating neurological disorders such as Parkinson's disease and epilepsy. The unique structural features of this compound may enhance its neuroprotective effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest potential applications in neuroprotection, possibly through modulation of neurotransmitter systems.

- Anticancer Properties : Similar compounds have been reported to possess anticancer activity, indicating that this compound may also have potential in cancer therapy .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains amino and bromine groups | Potential neuroprotective effects |

| 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | Similar structure without dihydropyridinone | Antimicrobial properties |

| 5-Amino-3-fluoro-pyridin-2(1H)-one | Fluorine substitution instead of bromine | Anticancer activity reported |

This table illustrates how the presence of specific functional groups can influence the biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Neuropharmacological Studies : Research has highlighted the potential for compounds in this class to interact with neurotransmitter systems, providing insights into their use in treating neurological disorders .

- Antitumor Activity : A study demonstrated that similar dihydropyridinone compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate enzyme activities through specific interactions with their active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, and how can purity be optimized?

- Methodology: Bromination of 5-amino-1-methyl-1,2-dihydropyridin-2-one using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) is a common approach. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% by area) .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology: Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic signals (e.g., NH at δ 5.2–5.5 ppm, Br-substituted pyridine ring protons at δ 7.8–8.2 ppm).

- XRD : Use single-crystal X-ray diffraction (employ SHELX software for refinement) to resolve bond lengths and angles, particularly the dihydropyridinone ring conformation .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodology: The bromine at position 3 undergoes nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids) or elimination under basic conditions. For cross-coupling reactions, use Pd(PPh) as a catalyst in THF/water (3:1) at 80°C. Monitor intermediates via LC-MS to confirm regioselectivity .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

- Methodology: Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and localize electron-deficient regions. For bromine substitution, compare activation energies for possible reaction pathways (e.g., meta vs. para attack in electrophilic substitution). Validate predictions experimentally using kinetic studies (e.g., competitive reactions monitored by -NMR) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology: If NMR signals overlap (e.g., NH and OH protons), employ deuterium exchange or 2D-COSY to differentiate exchangeable protons. For ambiguous XRD results (e.g., disorder in the dihydropyridinone ring), use high-resolution synchrotron data and refine with SHELXL’s TWIN/BASF commands to model twinning or pseudosymmetry .

Q. How does the methyl group at position 1 influence the compound’s tautomeric equilibrium?

- Methodology: Conduct variable-temperature -NMR (VT-NMR) in DMSO-d (25–100°C) to observe shifts in NH and carbonyl protons. Compare with computational tautomerization energies (using Gaussian at MP2/cc-pVTZ level) to identify dominant tautomers. Correlate findings with XRD-derived bond lengths (C=O vs. C–O) .

Q. What are the implications of bromine’s heavy atom effect on photophysical properties?

- Methodology: Measure UV-Vis absorption and fluorescence emission spectra in ethanol. Compare with non-brominated analogs to quantify redshift/stokes shift. Use TD-DFT to model excited-state transitions, focusing on spin-orbit coupling induced by bromine .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodology: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation (see GHS Category 2). Store under inert gas (argon) at –20°C to prevent decomposition. For spills, neutralize with 5% sodium bicarbonate before disposal .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.